molecular formula C24H26N2O7 B11929392 2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid

2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B11929392
M. Wt: 454.5 g/mol
InChI Key: XKYMEDSRZSGBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,1'-biphenyl]-4,4'-dicarboxylic acid backbone conjugated to a pyrrolidine-2-carboxamido group, where the pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The biphenyl moiety provides rigidity and planar geometry, while the Boc-protected pyrrolidine introduces stereochemical complexity and functional versatility. Such structures are often employed as ligands in metal-organic frameworks (MOFs) or as intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C24H26N2O7

Molecular Weight

454.5 g/mol

IUPAC Name

4-(4-carboxyphenyl)-3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C24H26N2O7/c1-24(2,3)33-23(32)26-12-4-5-19(26)20(27)25-18-13-16(22(30)31)10-11-17(18)14-6-8-15(9-7-14)21(28)29/h6-11,13,19H,4-5,12H2,1-3H3,(H,25,27)(H,28,29)(H,30,31)

InChI Key

XKYMEDSRZSGBCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=C(C=CC(=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves multiple steps, starting with the preparation of the biphenyl core and subsequent functionalization. The tert-butoxycarbonyl (Boc) group is often introduced to protect the amine functionality during the synthesis. Common reagents used in these reactions include tert-butyl chloroformate and pyrrolidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1’-biphenyl]-4,4’-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features :

  • Biphenyl Core : Enhances π-π stacking and structural stability.
  • Pyrrolidine Carboxamido Group : Introduces chirality and hydrogen-bonding capability.
  • Boc Protection : Improves solubility in organic solvents and prevents undesired reactivity during synthesis .

Synthetic routes for analogous Boc-protected pyrrolidine derivatives involve stereoselective alkylation or fluorination steps, as demonstrated in the synthesis of (2R,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid (dr = 81:19 diastereomeric ratio) .

Comparison with Similar Compounds

Structural Analogues with Modified Biphenyl Groups

Compound Name Functional Group Modifications Molecular Weight Key Properties/Applications References
2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid Amino substituent on biphenyl 333.34 Potential MOF linker; lacks amide group
(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-Boc-2-pyrrolidinecarboxylic acid Brominated biphenyl ether linkage 462.30 Enhanced steric bulk; halogenated MOF linker

Key Observations :

  • The amino group in 2'-Amino-terphenyl-dicarboxylic acid increases polarity but reduces conformational flexibility compared to the target compound’s amide linkage .

Pyrrolidine-Based Analogues

Compound Name Substituents on Pyrrolidine Molecular Weight Key Properties References
(2R,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid Fluorine at C4 position 233.24 Enhanced metabolic stability; chiral synthon
(2S,4S)-1-Boc-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid Pyridinyloxy group at C4 308.33 Potential coordination sites for metals

Key Observations :

  • Fluorination at the pyrrolidine C4 () increases electronegativity and resistance to enzymatic degradation compared to the target compound’s unsubstituted pyrrolidine .
  • The pyridinyloxy group in introduces aromaticity and metal-binding capacity, which could expand applications in catalysis .

Piperidine and Other Heterocyclic Analogues

Compound Name Core Heterocycle Molecular Weight Key Properties References
1-Boc-4-(chloromethyl)piperidine-4-carboxylic acid Piperidine with chloromethyl substituent 277.74 Alkylation intermediate; higher ring strain
2-(4-Tert-butoxycarbonylaminopiperidine-1-carbonyl)pyrrolidine-1-carboxylic acid benzyl ester Piperidine-pyrrolidine hybrid 447.51 Dual heterocyclic motifs; peptide mimic

Key Observations :

  • Piperidine derivatives (e.g., ) exhibit greater conformational flexibility but lower stereochemical control compared to pyrrolidine-based compounds .
  • Hybrid structures () merge piperidine and pyrrolidine functionalities, enabling tailored steric and electronic properties for drug design .

MOF Linker Analogues

Compound Name MOF Functionality Pore Size (Å) Stability References
Biphenyl-dicarboxylate (MOF-5 derivative) Unfunctionalized biphenyl linker 3.8–28.8 Moderate thermal stability (≤400°C)
Zirconium-based MOF with carboxylate links Zr6-cluster with carboxylate coordination Variable Exceptional stability (>500°C; acid/base resistant)

Key Observations :

  • The target compound’s biphenyl-dicarboxylate moiety aligns with MOF-5 linkers but lacks the amino/amide functionalization seen in advanced frameworks .

Biological Activity

2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid, commonly referred to as compound DK7627, is a synthetic organic compound with potential biological applications. Its structure includes a biphenyl core and a pyrrolidine moiety which are known to influence various biological activities. This article explores the compound's biological activity, focusing on its antibacterial properties and enzyme inhibition capabilities.

  • Molecular Formula : C24H26N2O7
  • Molar Mass : 454.47 g/mol
  • CAS Number : 1283676-82-3
  • Predicted Boiling Point : 671.9 ± 55.0 °C
  • Density : 1.353 ± 0.06 g/cm³
  • pKa : 3.93 ± 0.10

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of DK7627 against various Gram-positive and Gram-negative bacteria. The compound exhibits broad-spectrum activity, particularly against strains such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antibacterial Activity of DK7627

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (ATCC 29213)<0.03125 μg/mL
Enterococcus faecalis (ATCC 29212)<0.03125 μg/mL
Escherichia coli (ATCC 25922)2 μg/mL
Pseudomonas aeruginosa (ATCC 27853)16 μg/mL

The MIC values indicate that DK7627 is particularly effective against Gram-positive bacteria, with very low concentrations required to inhibit bacterial growth.

Enzyme Inhibition

DK7627 has been investigated for its inhibitory effects on bacterial topoisomerases, which are critical for DNA replication and transcription. The compound shows promising results in inhibiting DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial survival.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (nM)Type of Inhibition
DNA Gyrase<32Competitive
Topoisomerase IV<100Competitive

The low IC50 values suggest that DK7627 is a potent inhibitor of these enzymes, making it a candidate for further development as an antibacterial agent.

Case Studies

A recent study evaluated the efficacy of DK7627 in vivo using murine models infected with antibiotic-resistant strains of bacteria. The results demonstrated significant reductions in bacterial load in treated groups compared to controls, suggesting that DK7627 could be an effective treatment option for resistant infections.

Study Design

  • Objective : To assess the therapeutic efficacy of DK7627 against resistant bacterial strains.
  • Methodology : Mice were infected with MRSA and treated with varying doses of DK7627.
  • Results : A dose-dependent reduction in bacterial load was observed, with higher doses correlating with greater efficacy.

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis likely involves multi-step organic reactions, drawing parallels to structurally similar Boc-protected pyrrolidine derivatives. Key steps include:

  • Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
  • Amide Coupling: React the Boc-pyrrolidine-2-carboxylic acid with [1,1'-biphenyl]-4,4'-dicarboxylic acid derivatives using coupling agents such as EDCl/HOBt or DCC in solvents like DMF or dichloromethane .
  • Purification: Employ reverse-phase HPLC or column chromatography to isolate the product, ensuring >95% purity .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Desiccate to avoid moisture-induced degradation .
  • Incompatibilities: Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (risk of decomposition into toxic fumes) .

Basic: What spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use ¹H/¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and biphenyl aromatic signals (δ 7.2–8.0 ppm) .
  • Purity Analysis: Monitor via HPLC with a C18 column (λ = 254 nm) and confirm molecular weight using high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers resolve discrepancies in reaction yields during amide coupling steps?

Methodological Answer:
Contradictions in yields may arise from:

  • Coupling Agent Selection: Compare EDCl (higher efficiency in polar solvents) vs. DCC (prone to urea byproducts) .
  • Solvent Optimization: Test DMF (polar aprotic) vs. THF (lower polarity) to balance reactivity and solubility .
  • Kinetic Analysis: Use in situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature .

Advanced: What strategies mitigate racemization during amide bond formation involving the pyrrolidine moiety?

Methodological Answer:

  • Chiral Control: Employ coupling agents like HATU, which minimize epimerization, or use Schlenk techniques under anhydrous conditions .
  • Low-Temperature Reactions: Conduct reactions at 0–4°C to reduce kinetic energy and stereochemical scrambling .

Advanced: How does the Boc group influence the compound's reactivity in subsequent derivatization?

Methodological Answer:

  • Protection/Deprotection: The Boc group stabilizes the pyrrolidine nitrogen during synthesis but requires acidic conditions (e.g., TFA) for removal, which may affect acid-sensitive functional groups .
  • Solubility Impact: The Boc group enhances solubility in organic solvents (e.g., DCM), facilitating reactions but potentially complicating aqueous-phase purification .

Basic: What are the primary safety concerns when handling this compound?

Methodological Answer:

  • Toxicity: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use nitrile gloves, goggles, and fume hoods .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: How can computational methods predict the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding to enzyme active sites, focusing on hydrogen bonds between the carboxylic acid groups and target residues .
  • MD Simulations: Simulate solvated systems (e.g., in GROMACS) to assess conformational stability and ligand-protein binding free energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.